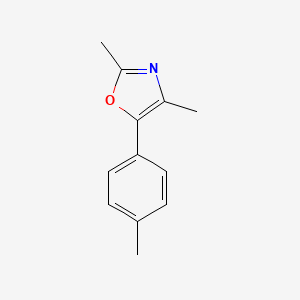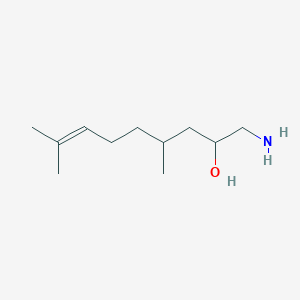
7-Nonen-2-ol, 1-amino-4,8-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Nonen-2-ol, 1-amino-4,8-dimethyl- is a chemical compound with the molecular formula C11H23NO It is known for its unique structure, which includes an amino group and a nonenol backbone with methyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nonen-2-ol, 1-amino-4,8-dimethyl- typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 4,8-dimethylnon-7-en-2-one.
Reduction: The ketone group in the precursor is reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol undergoes amination, where an amino group is introduced. This can be achieved using reagents like ammonia (NH3) or amines under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
7-Nonen-2-ol, 1-amino-4,8-dimethyl- undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or PCC (Pyridinium chlorochromate) under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
7-Nonen-2-ol, 1-amino-4,8-dimethyl- has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Nonen-2-ol, 1-amino-4,8-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the nonenol backbone provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,8-Dimethyl-7-nonen-2-ol: Similar structure but lacks the amino group.
4,8-Dimethyl-7-nonen-2-one: Contains a ketone group instead of an alcohol.
2,6-Dimethyl-8-hydroxy-nonen: Different substitution pattern on the nonenol backbone.
Uniqueness
7-Nonen-2-ol, 1-amino-4,8-dimethyl- is unique due to the presence of both an amino group and a nonenol backbone with specific methyl substitutions. This combination of functional groups and structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
646049-98-1 |
|---|---|
Molecular Formula |
C11H23NO |
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-amino-4,8-dimethylnon-7-en-2-ol |
InChI |
InChI=1S/C11H23NO/c1-9(2)5-4-6-10(3)7-11(13)8-12/h5,10-11,13H,4,6-8,12H2,1-3H3 |
InChI Key |
KIQNXSLKQZWYHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CC(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl cyano[3-ethyl-5-({4-[3-(morpholin-4-yl)propanamido]anilino}methylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B12592524.png)
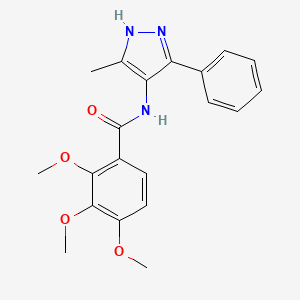
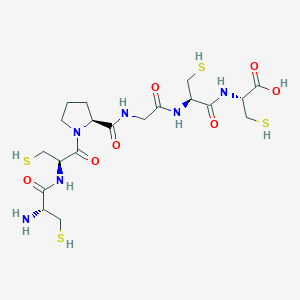
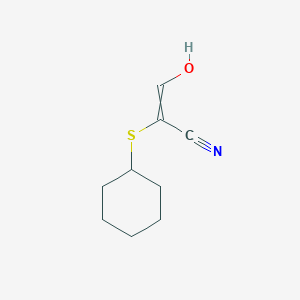
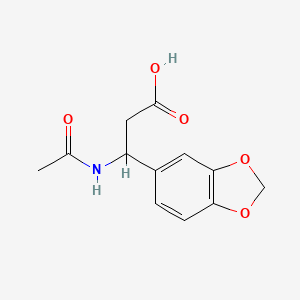
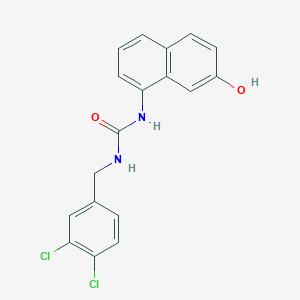
![N-Allyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12592562.png)
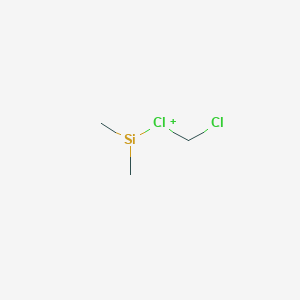
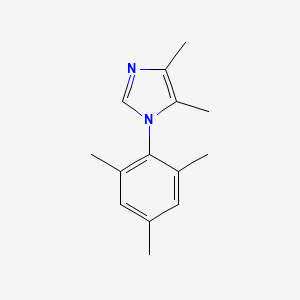

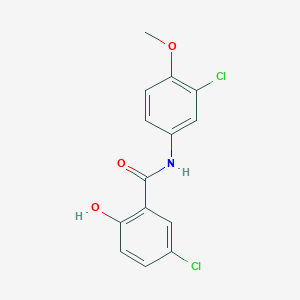

![Urea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]-](/img/structure/B12592593.png)
